Methyl 3-methyl-1H-indole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-methyl-1H-indole-5-carboxylate derivatives, such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate, involves complex organic reactions aiming at forming the indole structure with specific functional groups. These synthetic processes are crucial for producing compounds with potential antitumor activities, highlighting their importance in medicinal chemistry research (Niemyjska et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 3-methyl-1H-indole-5-carboxylate has been studied using a variety of spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. These studies provide detailed insights into the electronic structure, hydrogen bonding, solvent effects, and spectral features, which are essential for understanding the chemical behavior and reactivity of the compound (Srivastava et al., 2017).
Chemical Reactions and Properties
Methyl 3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including regioselective dibromination, which serves as a foundation for synthesizing dibromoindole derivatives. These reactions are pivotal for constructing complex molecular architectures and exploring the compound's potential in organic synthesis (Parsons et al., 2011).
Scientific Research Applications
Synthesis and Structural Analysis
Methyl Indole Carboxylate Derivatives in Cancer Research Methyl indole carboxylate derivatives have shown promise in cancer research. Methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, analogs of 3,3′-diindolylmethane, demonstrated the ability to inhibit the growth of melanoma, renal, and breast cancer cell lines. Solid-state structure characterization of these compounds was achieved through techniques like 13C CP/MAS NMR, X-ray diffraction, and molecular modeling (Niemyjska et al., 2012).
Regioselective Dibromination for Synthesis of Indole Derivatives Methyl indole-3-carboxylate's regioselective dibromination process led to the creation of methyl 5,6-dibromoindole-3-carboxylate, which further allowed access to the parent 5,6-dibromoindole. These building blocks were crucial in synthesizing natural and non-natural 5,6-dibromoindole derivatives, such as meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Novel Synthesis Routes and Functionalization A new method was introduced for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling. This method, employing Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, offered a simplified procedure and yielded good to excellent outcomes, enhancing the efficiency of preparing indole derivatives (Akbari & Faryabi, 2023).
Molecular and Computational Studies
Investigation of Molecular Properties The study of the molecular properties of methyl 1H-indol-5-carboxylate provided insights into the molecule's ground state geometry, electronic structure, and intra-molecular delocalization. Advanced computational techniques, including density functional theory and topological analysis, were utilized to understand these properties and their implications in various solvents (Srivastava et al., 2017).
Fluorescence and Photophysical Properties The photophysical properties of newly synthesized methyl 3-arylindole-2-carboxylates were examined, revealing solvent-sensitive emissions and potential as fluorescent probes. The study highlighted the fluorescence quantum yields of these compounds in different environments, indicating their potential in scientific applications as probes (Queiroz et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 3-methyl-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633515 | |
Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1H-indole-5-carboxylate | |
CAS RN |
588688-33-9 | |
Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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